2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid
Description
2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid is a complex heterocyclic compound featuring a fused imidazolinopurin core. The structure includes a purine ring system fused with an imidazoline moiety, substituted with three methyl groups (at positions 1, 6, and 7), a prop-2-enyl group (at position 8), and an acetic acid side chain (at position 3).
Properties
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-5-6-18-8(2)9(3)20-11-12(16-14(18)20)17(4)15(24)19(13(11)23)7-10(21)22/h5H,1,6-7H2,2-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKQQMWMTVSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,6,7-trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid is a derivative of purine that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structure and Synthesis
The compound features a complex structure characterized by a purine base with multiple functional groups. The synthesis typically involves multi-step organic reactions, including the use of Suzuki–Miyaura coupling for carbon–carbon bond formation. The final product's purity and yield are critical for its application in biological studies.
Antimicrobial Properties
Research indicates that derivatives of purine compounds exhibit significant antimicrobial activity. Studies have shown that related compounds can possess antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Excellent activity | 625 - 1250 |
| Pseudomonas aeruginosa | Significant activity | 625 |
| Candida albicans | Significant antifungal activity | Not specified |
Anticancer Activity
Some studies suggest that purine derivatives may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways related to cell proliferation and survival.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within the cell, potentially altering metabolic pathways associated with disease processes.
Case Studies
- Antibacterial Activity : A study conducted on various derivatives showed that certain compounds exhibited potent antibacterial effects against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods.
- Antifungal Screening : Another study evaluated the antifungal potential against Candida albicans, revealing that most derivatives displayed significant activity compared to controls.
- Anticancer Research : Preliminary investigations into the anticancer effects of related purine compounds indicated promising results in inhibiting tumor cell lines in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of fused purine derivatives, which are often studied for their bioactivity. Below is a comparative analysis with structurally related compounds, inferred from available crystallographic and synthetic studies:
| Compound | Core Structure | Key Substituents | Physicochemical Properties | Analysis Tools |
|---|---|---|---|---|
| 2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid | Imidazolinopurin | - 1,6,7-Trimethyl - 8-prop-2-enyl - Acetic acid |
High polarity (dioxo, acetic acid), moderate lipophilicity (methyl) | SHELX , WinGX |
| 1-([1,1'-Biphenyl]-4-yl)-5-oxo-7-phenyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium trifluoroacetate 1 | Pyrroloimidazol | - Biphenyl - Trifluoroacetate counterion |
Enhanced lipophilicity (aromatic rings), acidic | SHELX , ORTEP |
| 8-Chlorotheophylline | Purine | - Chlorine at C8 - Methyl groups |
Moderate solubility, base-dependent reactivity | SHELXL , X-ray diffraction |
Key Observations:
Core Structure Differences: The target compound’s imidazolinopurin core distinguishes it from pyrroloimidazol derivatives (e.g., ’s compound ), which lack the purine ring system. This difference may influence binding affinity to biological targets, such as adenosine receptors.
Substituent Effects: The acetic acid side chain in the target compound increases hydrophilicity and may facilitate salt-bridge formation in protein binding, unlike the trifluoroacetate counterion in ’s compound, which confers stronger acidity and volatility .
Analytical Methods :
- Structural determination of such compounds typically relies on X-ray crystallography processed via software suites like SHELX (for refinement) and WinGX/ORTEP (for visualization and geometry analysis) . These tools are critical for resolving complex substituent arrangements and anisotropic displacement parameters.
Research Findings and Limitations
While direct pharmacological or biochemical data for the target compound are scarce, insights can be extrapolated from structural analogues:
- Solubility: The acetic acid group likely improves aqueous solubility compared to non-polar derivatives (e.g., biphenyl-substituted pyrroloimidazol ).
- Reactivity : The prop-2-enyl group may enable click chemistry applications, similar to other allyl-substituted heterocycles.
- Crystallography : The compound’s structural complexity necessitates high-resolution data and robust refinement tools like SHELXL , as misassigned substituents (e.g., methyl vs. prop-2-enyl) could lead to erroneous conclusions.
Table 2: Hypothetical Comparative Bioactivity (Based on Structural Analogues)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
